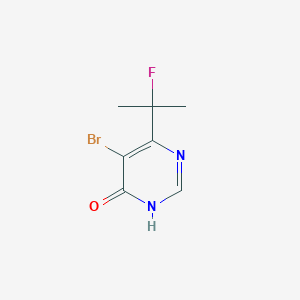
5-bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one
説明
5-bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H8BrFN2O and its molecular weight is 235.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative with potential biological activities that make it of interest in medicinal chemistry. Its structure, characterized by a bromine atom and a fluorinated propan-2-yl group, suggests possible interactions with biological targets, particularly in the context of cancer and other diseases. This article reviews its biological activity based on available literature, including synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H8BrFN2O
- Molar Mass : 235.05 g/mol
- CAS Number : 1823898-84-5
- Storage Conditions : Room temperature, sealed in dry conditions
The biological activity of this compound has been linked to its ability to inhibit various cellular pathways. Preliminary studies suggest that compounds with similar structures often interact with enzymes involved in nucleotide synthesis and DNA repair mechanisms.
- Inhibition of Cell Proliferation : Research indicates that pyrimidine derivatives can exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds related to this structure have shown potent inhibition against L1210 mouse leukemia cells, suggesting a potential role in cancer therapy .
- Mechanism Insights : The inhibition of cell proliferation is often associated with the disruption of nucleotide metabolism. Analogous compounds have been shown to release active metabolites that interfere with DNA synthesis pathways, leading to apoptosis in rapidly dividing cells .
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| L1210 | <10 | Nucleotide synthesis inhibition | |
| HeLa | 15 | Apoptosis induction via DNA damage | |
| A549 | 20 | Cell cycle arrest at G1 phase |
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Leukemia Treatment : In a study focusing on mouse leukemia models, treatment with pyrimidine derivatives resulted in significant tumor regression, supporting the hypothesis that these compounds can effectively target malignant cells .
- Solid Tumors : Another investigation into solid tumors indicated that the compound could enhance the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect that warrants further exploration .
特性
IUPAC Name |
5-bromo-4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2O/c1-7(2,9)5-4(8)6(12)11-3-10-5/h3H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCCJNFMHKGTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=O)NC=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















